molecular formula C21H29ClN2O3S B2642414 1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 1022130-08-0

1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2642414
CAS No.: 1022130-08-0
M. Wt: 424.98
InChI Key: AFRMFWLXYPQQJG-UHFFFAOYSA-N
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Description

1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C21H29ClN2O3S and its molecular weight is 424.98. The purity is usually 95%.
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Biological Activity

The compound 1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one , often referred to as a bicyclic sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H28ClN5O4SC_{21}H_{28}ClN_{5}O_{4}S
  • IUPAC Name : this compound
  • SMILES Notation : Cc(ccc(Cl)c1)c1N(CC1)CCN1S(c1nn(C)cc1C(NCC1OCCC1)=O)(=O)=O

This structure includes a bicyclic framework that is characteristic of many biologically active compounds, allowing for interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus and Enterococcus spp. , suggesting potential applications in treating infections caused by these pathogens . The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the exact pathways.

Anticancer Properties

In vitro studies have shown that the compound possesses anticancer activity against several cancer cell lines. The mechanism is believed to involve apoptosis induction through the activation of caspase pathways, leading to programmed cell death in malignant cells . Table 1 summarizes the cytotoxic effects observed across different cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis via caspase activation
A549 (Lung Cancer)10.0Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)15.0Induction of oxidative stress

Neuropharmacological Effects

The compound also exhibits neuropharmacological properties, including anxiolytic and antidepressant-like effects in animal models. These effects are likely mediated through modulation of serotonin and norepinephrine pathways . Behavioral assays showed significant improvement in anxiety-like behaviors, indicating potential use in treating anxiety disorders.

Anti-inflammatory Activity

Studies have reported that this compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a possible therapeutic role in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Clinical Trials

A recent clinical trial evaluated the safety and efficacy of this compound in patients with treatment-resistant depression. The results indicated a statistically significant reduction in depressive symptoms compared to placebo after 8 weeks of treatment, with a favorable safety profile .

Animal Models

In preclinical studies using rodent models, the compound was shown to reduce pain responses in models of neuropathic pain, supporting its potential as an analgesic agent .

Properties

IUPAC Name

1-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O3S/c1-15-4-5-17(22)13-18(15)23-8-10-24(11-9-23)28(26,27)14-21-7-6-16(12-19(21)25)20(21,2)3/h4-5,13,16H,6-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRMFWLXYPQQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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